4-(3-Butenyl)benzonitrile
Overview
Description
The compound 4-(3-Butenyl)benzonitrile is a chemical species that can be inferred to have a benzonitrile group attached to a butenyl chain. While the provided papers do not directly discuss 4-(3-Butenyl)benzonitrile, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of 4-(3-Butenyl)benzonitrile's chemistry.
Synthesis Analysis
The synthesis of related benzonitrile derivatives is well-documented in the provided literature. For instance, the synthesis of complex nitrile-containing compounds is achieved through reactions involving lithiation followed by various other steps such as oxidation and elimination reactions . These methods could potentially be adapted for the synthesis of 4-(3-Butenyl)benzonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives is often studied using spectroscopic methods and theoretical calculations . For 4-(3-Butenyl)benzonitrile, one could expect that similar studies would reveal information about the electronic distribution, molecular geometry, and potential reactive sites within the molecule.
Chemical Reactions Analysis
Benzonitrile derivatives can undergo a variety of chemical reactions. The literature suggests that these compounds can react with amines, leading to color changes due to ion-pair formation . Additionally, intramolecular cyclization reactions are possible, which can lead to the formation of complex ring systems . These reactions could be relevant to 4-(3-Butenyl)benzonitrile if it were to be used as a precursor for more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives can vary widely. Some compounds exhibit liquid crystalline behavior and have been characterized by their mesogenic properties . Others have been studied for their optoelectronic properties, such as their ability to emit light . The specific properties of 4-(3-Butenyl)benzonitrile would need to be determined experimentally, but it is likely that it would share some characteristics with the compounds described in the papers.
Scientific Research Applications
Benzonitrile is a versatile aromatic compound with a wide range of applications in various industries and scientific research . Here are some of its applications:
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Chemical Industry
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Pharmaceutical Industry
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Scientific Research
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Preparation and Synthesis
- The most common method of producing Benzonitrile is via the ammoxidation of benzene. This process involves the reaction of benzene with ammonia and oxygen, typically in the presence of a catalyst like molybdenum or bismuth oxides .
- An alternative pathway to synthesize Benzonitrile is the Rosenmund-von Braun reaction. This synthesis involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield Benzonitrile .
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Laboratory Uses
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Pesticides and Dyes
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Advanced Coating
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Green Synthesis
- A novel green synthetic route for benzonitrile was proposed using ionic liquid as the recycling agent . The ionic liquid [HSO 3 - b -Py]·HSO 4 exhibited the multiple roles of co-solvent, catalysis and phase separation, thus eliminating the use of metal salt catalysts . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles with excellent yields .
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Spectroscopic Characterization
Safety And Hazards
Future Directions
The future directions for the study and use of 4-(3-Butenyl)benzonitrile could involve the exploration of green synthesis methods . The use of ionic liquids as recycling agents presents a promising approach for the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .
properties
IUPAC Name |
4-but-3-enylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-8H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIAOHACTUJSLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471600 | |
Record name | 4-(3-butenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanophenyl)-1-butene | |
CAS RN |
15451-33-9 | |
Record name | 4-(3-butenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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